1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 1800575-36-3
VCID: VC13839371
InChI: InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC
Molecular Formula: C14H21BO3S
Molecular Weight: 280.2 g/mol

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-

CAS No.: 1800575-36-3

Cat. No.: VC13839371

Molecular Formula: C14H21BO3S

Molecular Weight: 280.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- - 1800575-36-3

Specification

CAS No. 1800575-36-3
Molecular Formula C14H21BO3S
Molecular Weight 280.2 g/mol
IUPAC Name 2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3
Standard InChI Key AQFNHHYMRUDIKN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its functional groups: a methoxy (-OCH3_3), methylthio (-SCH3_3), and a boronate ester moiety. The molecular structure is defined by the SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC, which highlights the dioxaborolane ring and substituted phenyl group . The canonical SMILES and InChIKey (AQFNHHYMRUDIKN-UHFFFAOYSA-N) further confirm its stereochemical uniqueness.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1800575-36-3
Molecular FormulaC14H21BO3S\text{C}_{14}\text{H}_{21}\text{BO}_3\text{S}
Molecular Weight280.2 g/mol
IUPAC Name2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a pinacol esterification reaction, where a phenylboronic acid derivative reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This method yields the boronate ester with high purity and stability, making it suitable for storage and further reactions.

Key Steps in Synthesis:

  • Boronic Acid Preparation: The phenylboronic acid precursor is functionalized with methoxy and methylthio groups at the 3- and 4-positions of the aromatic ring.

  • Esterification: The boronic acid reacts with pinacol in the presence of a dehydrating agent (e.g., MgSO4_4) to form the dioxaborolane ring.

Reaction Efficiency

The synthesis achieves high yields (>85%) due to the stability of the boronate ester group, which minimizes side reactions such as protodeboronation. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, further stabilizing the compound .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is a critical reagent in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. Its boronate ester group acts as a transient protecting group, enabling selective coupling at the phenyl ring.

Example Reaction:

Ar-B(dioxaborolane)+Ar’-XPd catalystAr-Ar’+Byproducts\text{Ar-B(dioxaborolane)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Where Ar = aryl group, X = halide.

Pharmaceutical Intermediates

The methoxy and methylthio substituents make this compound a precursor to biologically active molecules. For instance, it is used in synthesizing kinase inhibitors and antimicrobial agents, where the sulfur moiety enhances binding affinity to target proteins .

Material Science Applications

Optoelectronic Materials

Boron-containing compounds like this dioxaborolane derivative are investigated for their electronic properties. The boronate ester’s electron-deficient boron atom facilitates charge transport, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells.

ApplicationRole of CompoundCurrent Status
OLEDsElectron-transport layerPreclinical research
PhotovoltaicsDopant for hole-transport materialsExperimental phase

Spectroscopic and Computational Analysis

Spectroscopic Characterization

  • NMR Spectroscopy: 11B^{11}\text{B} NMR shows a peak near 30 ppm, characteristic of tetracoordinated boron.

  • IR Spectroscopy: Stretching vibrations at 1340 cm1^{-1} (B-O) and 1170 cm1^{-1} (C-S) confirm functional groups.

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability suitable for optoelectronic applications.

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